molecular formula C12H14IN3 B13336143 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine

Katalognummer: B13336143
Molekulargewicht: 327.16 g/mol
InChI-Schlüssel: WMPJBAMEIAQFPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to the pyrazole ring, along with an ethanamine side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents.

    Introduction of the iodine atom: This step often involves the use of iodine or iodinating agents under specific conditions.

    Attachment of the ethanamine side chain: This can be done through nucleophilic substitution reactions where the pyrazole derivative reacts with an appropriate ethanamine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenyl group can play crucial roles in binding to these targets, while the ethanamine side chain can influence the compound’s overall activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine
  • 2-(4-chloro-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine
  • 2-(4-fluoro-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine

Uniqueness

The presence of the iodine atom in 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and binding characteristics, which can be advantageous in certain applications.

Eigenschaften

Molekularformel

C12H14IN3

Molekulargewicht

327.16 g/mol

IUPAC-Name

2-(4-iodo-5-methyl-3-phenylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C12H14IN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,7-8,14H2,1H3

InChI-Schlüssel

WMPJBAMEIAQFPD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CCN)C2=CC=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.